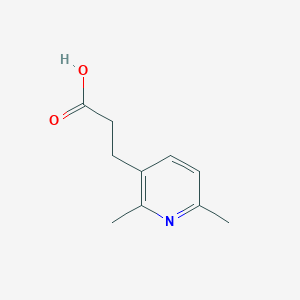

3-(2,6-Dimethylpyridin-3-YL)propanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2,6-dimethylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-4-9(8(2)11-7)5-6-10(12)13/h3-4H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQHDBNWFFJEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 2,6 Dimethylpyridin 3 Yl Propanoic Acid

Direct Synthesis Approaches to the Core Structure

The formation of the fundamental 3-(2,6-dimethylpyridin-3-yl)propanoic acid structure can be achieved through several direct synthetic methodologies. These approaches strategically build the molecule by forming the pyridine (B92270) ring with the propanoic acid side chain precursor already in place or by adding the side chain to a pre-formed pyridine ring.

Condensation Reactions Utilizing 2,6-Dimethylpyridine (B142122) Derivatives

A plausible and widely applicable method for the synthesis of the target molecule involves the Knoevenagel condensation. wikipedia.orgrsc.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. In a potential synthetic route for this compound, 2,6-dimethylpyridine-3-carbaldehyde (B1304147) would serve as the key starting material.

The Doebner modification of the Knoevenagel condensation is particularly relevant, as it utilizes malonic acid as the active methylene compound and is often carried out in the presence of a base like pyridine or piperidine (B6355638). wikipedia.orgorganic-chemistry.org The reaction proceeds through an α,β-unsaturated carboxylic acid intermediate, which is subsequently reduced to the desired propanoic acid derivative.

Reaction Scheme:

Condensation: 2,6-dimethylpyridine-3-carbaldehyde is reacted with malonic acid in a suitable solvent such as pyridine, which also acts as a catalyst. The mixture is heated to facilitate the condensation and subsequent decarboxylation to yield 3-(2,6-dimethylpyridin-3-yl)acrylic acid.

Reduction: The resulting acrylic acid derivative is then subjected to catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst, to reduce the carbon-carbon double bond and afford this compound.

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | 2,6-dimethylpyridine-3-carbaldehyde, Malonic acid | Pyridine, Piperidine | 3-(2,6-dimethylpyridin-3-yl)acrylic acid |

| 2 | 3-(2,6-dimethylpyridin-3-yl)acrylic acid | H₂, Pd/C | This compound |

Routes Involving Activated Pyridine-N-Oxides and Meldrum's Acid as Linchpin Reagents

A contemporary and efficient approach to synthesizing pyridylacetic acid derivatives, which can be adapted for propanoic acid derivatives, involves a three-component reaction utilizing a pyridine-N-oxide, an activating agent, and a Meldrum's acid derivative. nih.govacs.org This method leverages the dual reactivity of Meldrum's acid, which first acts as a nucleophile and then as an electrophile. nih.govorgsyn.org

For the synthesis of this compound, this strategy would likely be modified to introduce a three-carbon chain.

General Reaction Pathway:

Activation and Nucleophilic Attack: 2,6-Dimethylpyridine-N-oxide is activated with an electrophilic agent like tosyl chloride (TsCl) in the presence of a base such as triethylamine (B128534) (Et₃N). This is followed by a nucleophilic attack from a suitable Meldrum's acid derivative.

Ring-Opening and Decarboxylation: The intermediate adduct then undergoes ring-opening with a nucleophile, followed by decarboxylation to yield the final product. To obtain the propanoic acid derivative, a modified Meldrum's acid or a subsequent chain extension step would be necessary.

| Component | Role | Example |

| Pyridine Derivative | Starting Material | 2,6-Dimethylpyridine-N-oxide |

| Activating Agent | Electrophile | Tosyl chloride (TsCl) |

| Linchpin Reagent | Nucleophile/Electrophile | Meldrum's acid |

| Base | Catalyst | Triethylamine (Et₃N) |

Propanoic Acid Chain Formation Strategies

The formation of the propanoic acid chain is a critical step in the synthesis. Besides the Knoevenagel condensation route, another viable strategy is the Michael addition to a vinylpyridine derivative. nih.govnsf.gov This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system.

A potential synthetic sequence could involve the preparation of 2,6-dimethyl-3-vinylpyridine, followed by a Michael addition of a cyanide or a malonate anion. Subsequent hydrolysis and decarboxylation would then yield the desired propanoic acid.

Functionalization and Derivatization Methods for this compound

Once this compound is synthesized, it can be further modified through various functionalization and derivatization reactions to produce a range of compounds with potentially diverse applications.

Esterification and Amidation Techniques

The carboxylic acid moiety of this compound is readily amenable to standard esterification and amidation reactions.

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). google.comceon.rsmasterorganicchemistry.com This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.com To drive the reaction towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.

Amidation:

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation generally requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Common methods for amide bond formation include: fishersci.co.ukresearchgate.net

Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are widely used to facilitate amide bond formation. fishersci.co.uknih.gov

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.

| Reaction | Reagents | Key Features |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven, often requires excess alcohol or water removal. google.comceon.rsmasterorganicchemistry.com |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) or conversion to Acyl Chloride | Requires activation of the carboxylic acid for efficient reaction. fishersci.co.uk |

Introduction of Diverse Substituents on the Pyridine Ring

Introducing additional substituents onto the pyridine ring of this compound presents a synthetic challenge due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution. wikipedia.orgyoutube.com The existing alkyl and propanoic acid groups also influence the regioselectivity of further substitutions.

However, several strategies can be employed:

Electrophilic Aromatic Substitution: While challenging, electrophilic substitution can sometimes be achieved under harsh conditions. The directing effects of the existing substituents would need to be carefully considered. Generally, pyridine undergoes electrophilic substitution at the 3-position, but the presence of activating or deactivating groups can alter this preference. wikipedia.orgyoutube.comlibretexts.org

Nucleophilic Aromatic Substitution: If a suitable leaving group (e.g., a halogen) is present on the ring, nucleophilic aromatic substitution can be a viable method for introducing new functional groups.

Functionalization via N-Oxide: The pyridine nitrogen can be oxidized to an N-oxide, which activates the ring towards both electrophilic and nucleophilic attack, often at the 2- and 4-positions. wikipedia.org Subsequent deoxygenation would restore the pyridine ring.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid functional group of this compound is a versatile handle for further molecular elaboration. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups, thereby accessing a wider range of chemical space. While specific literature on this exact molecule is limited, the following modifications are proposed based on established synthetic protocols for analogous pyridine carboxylic acids.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable option. google.comgoogle.com For more sensitive substrates or to avoid harsh acidic conditions, milder methods such as the Steglich esterification can be employed. This method utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org Another mild and efficient method involves the use of diethyl chlorophosphate in pyridine. researchgate.net

Amide Formation: The synthesis of amides from the corresponding carboxylic acid is a fundamental transformation in organic chemistry, often utilized in the synthesis of pharmaceuticals. This can be accomplished by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride, followed by reaction with an amine. tandfonline.com Alternatively, a plethora of coupling reagents can facilitate the direct condensation of the carboxylic acid with an amine. luxembourg-bio.comhepatochem.com Commonly used coupling agents include carbodiimides (e.g., DCC, EDC) and uronium-based reagents (e.g., HATU). growingscience.comnih.gov The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. growingscience.com

Reduction to an Alcohol: The carboxylic acid moiety can be reduced to a primary alcohol, 3-(2,6-Dimethylpyridin-3-YL)propan-1-ol, using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of this transformation. chemistrysteps.comresearchgate.net Alternatively, borane (B79455) (BH3) complexes, such as BH3-THF, are also effective for the reduction of carboxylic acids. researchgate.net More recently, catalytic methods employing hydrosilylation with manganese(I) catalysts have emerged as a milder and more sustainable approach for the reduction of carboxylic acids to alcohols. nih.govacs.org

Decarboxylation: The removal of the carboxyl group, a process known as decarboxylation, can be a challenging transformation for many pyridine carboxylic acids. The stability of the resulting carbanion or the transition state leading to it is a critical factor. stackexchange.com While the decarboxylation of picolinic acid (pyridine-2-carboxylic acid) is well-documented, the decarboxylation of pyridine-3-carboxylic acids is generally more difficult. stackexchange.comresearchgate.netnih.gov The reaction often requires harsh conditions, such as high temperatures, and the presence of a catalyst. nih.gov For this compound, the feasibility and conditions for decarboxylation would require experimental investigation.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Eco-Sustainable Catalytic Methods

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. researchgate.net For the synthesis of the pyridine core of the target molecule, various eco-friendly catalytic methods can be envisioned.

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. For the synthesis of pyridine derivatives, various heterogeneous catalysts have been explored, including magnetically recoverable nanoparticles and metal complexes immobilized on solid supports. rsc.org These catalysts can be used in key bond-forming reactions, such as C-C and C-N bond formations, to construct the pyridine ring. mdpi.com

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. rsc.org Biocatalytic approaches are being developed for the synthesis of pyridine and piperidine heterocycles from renewable feedstocks. ukri.org For instance, whole-cell biocatalysis has been used for the efficient synthesis of functionalized pyridines. rsc.org The application of biocatalysis to the synthesis of this compound could offer a sustainable route from bio-based starting materials. kyoto-u.ac.jp

Photocatalysis: Visible-light-promoted reactions represent a green approach to organic synthesis. Photocatalytic methods have been developed for the functionalization of pyridines and the synthesis of pyridine N-oxides, which can be precursors to a variety of pyridine derivatives. nih.gov

Solvent Selection for Reduced Environmental Impact

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic and contribute to air pollution. Green chemistry encourages the use of safer and more environmentally friendly solvents.

Ionic Liquids: Pyridinium-based ionic liquids have been investigated as solvents for various organic reactions, including the synthesis of pyridine derivatives. alfa-chemistry.comlongdom.org Their low vapor pressure, thermal stability, and potential for recyclability make them attractive alternatives to conventional solvents. acs.orgnih.govtubitak.gov.tr

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer a highly tunable and environmentally benign reaction medium. supercriticalfluids.comjeires.com They possess properties of both liquids and gases, allowing for enhanced mass transfer and facile product separation. rsc.org Supercritical fluids have been successfully employed in a range of organic syntheses, including the formation of carbon-carbon bonds. researchgate.netresearchgate.net

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal green solvent for many reactions. The development of water-soluble catalysts and reaction conditions that are compatible with aqueous media is an active area of research in green chemistry.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comacs.org Maximizing atom economy involves designing synthetic routes that favor addition reactions over substitution or elimination reactions, which generate byproducts.

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 3 2,6 Dimethylpyridin 3 Yl Propanoic Acid

Mechanistic Pathways for Carbon-Carbon Bond Formation

The construction of the carbon framework of 3-(2,6-Dimethylpyridin-3-YL)propanoic acid involves intricate reaction mechanisms. The pyridine (B92270) ring, substituted with two activating methyl groups, and the propanoic acid side chain dictate the reactivity and the pathways for bond formation.

Electrophilic Aromatic Substitution Reactions on Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing effect of the electronegative nitrogen atom. matanginicollege.ac.inwikipedia.org This deactivation is further intensified in acidic conditions, which are common for many SEAr reactions, as the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion. wikipedia.org This positive charge strongly deactivates the ring towards attack by electrophiles. wikipedia.org

However, the presence of two electron-donating methyl groups at the 2- and 6-positions in this compound partially counteracts the deactivating effect of the nitrogen. These alkyl groups activate the ring through an inductive effect and hyperconjugation. The substitution is directed to the positions meta to the nitrogen, namely the 3- and 5-positions. Since the propanoic acid group already occupies the 3-position, further electrophilic substitution would be directed to the 5-position.

The mechanism for electrophilic aromatic substitution on the 2,6-dimethylpyridine (B142122) core proceeds through the formation of a cationic intermediate known as an arenium ion or sigma complex. The attack of an electrophile (E+) at the C-5 position results in a resonance-stabilized carbocation.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine Derivatives

| Reactant | Position of Electrophilic Attack | Activating/Deactivating Effect |

|---|---|---|

| Pyridine | 3-position (meta) | Strongly Deactivated |

| Pyridine N-oxide | 4-position (para) | Activated |

One strategy to enhance the reactivity of the pyridine ring towards electrophiles is the formation of the N-oxide. matanginicollege.ac.inwikipedia.org The oxygen atom can donate electron density back into the ring, thereby activating the 4-position for electrophilic attack. matanginicollege.ac.in Subsequent removal of the oxygen atom can yield the desired substituted pyridine. wikipedia.org

Nucleophilic Attack and Addition Mechanisms

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). wikipedia.orgchemistry-online.combrainly.in This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate. chemistry-online.comvaia.com In the case of this compound, the 2- and 6-positions are sterically hindered by the methyl groups.

Nucleophilic substitution at the 3-position is generally slow because the negative charge in the intermediate cannot be delocalized onto the nitrogen atom. quimicaorganica.org The typical mechanism for nucleophilic aromatic substitution on a pyridine ring is an addition-elimination process. A nucleophile attacks an electron-deficient carbon atom, forming a negatively charged intermediate (a Meisenheimer-like complex). If a suitable leaving group is present, it is subsequently eliminated to restore the aromaticity of the ring.

A notable example of nucleophilic substitution on pyridine is the Chichibabin reaction, which involves the amination of the pyridine ring, typically at the 2-position, using sodium amide. chemistry-online.com The driving force for this reaction is the formation of a stable aromatic ring and the evolution of hydrogen gas. chemistry-online.com

Role of Carbocations and Protonated Intermediates

Carbocations and protonated intermediates play a pivotal role in the reactions involving the pyridine ring. As mentioned, protonation of the nitrogen atom under acidic conditions leads to the formation of a pyridinium ion, which significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack and more resistant to electrophilic attack. wikipedia.org

Carbocation intermediates are central to reactions such as the Friedel-Crafts alkylation. However, direct Friedel-Crafts reactions on pyridine are generally unsuccessful because the Lewis acid catalyst (e.g., AlCl3) coordinates with the basic nitrogen atom, leading to strong deactivation of the ring. wikipedia.org

Carbocation stability follows the order: tertiary > secondary > primary. youtube.com This stability is influenced by inductive effects and hyperconjugation from adjacent alkyl groups. youtube.com In potential synthetic routes to this compound, the formation and rearrangement of carbocations must be considered, especially in side-chain modifications. libretexts.org For instance, a reaction involving a carbocation adjacent to the pyridine ring could be influenced by the electronic properties of the heterocycle.

Mechanisms of Functional Group Interconversions

The propanoic acid side chain of the title compound allows for a variety of functional group interconversions, each proceeding through distinct mechanistic pathways.

Carboxylic Acid Derivatization Mechanisms

The carboxylic acid functional group can be converted into a range of derivatives, such as esters, amides, and acyl chlorides. These transformations are fundamental in organic synthesis and are often employed to modify the properties of a molecule or to facilitate further reactions.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, a proton transfer, and subsequent elimination of water.

Amide formation can be accomplished by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

Table 2: Common Carboxylic Acid Derivatization Reactions

| Derivative | Reagents | General Mechanism |

|---|---|---|

| Ester | Alcohol, Acid Catalyst | Nucleophilic Acyl Substitution |

| Amide | Amine, Coupling Agent (e.g., EDAC) | Activation followed by Nucleophilic Attack |

The conversion of the carboxylic acid to an acyl chloride can be achieved using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The mechanism with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide (CO2). The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon loss of CO2. For pyridinecarboxylic acids, the position of the carboxyl group on the ring is a critical factor. cdnsciencepub.com

Acids with a carboxyl group at the 2- or 4-position decarboxylate more readily than those with a carboxyl group at the 3-position. stackexchange.com The proposed mechanism for the decarboxylation of picolinic acid (pyridine-2-carboxylic acid) involves the formation of a zwitterionic intermediate, which then loses CO2 to form a 2-pyridyl carbanion or an ylide. cdnsciencepub.comstackexchange.com This intermediate is stabilized by the adjacent nitrogen atom.

For this compound, the carboxyl group is not directly attached to the pyridine ring. Therefore, the decarboxylation mechanism would differ significantly from that of pyridinecarboxylic acids. The decarboxylation of a simple propanoic acid is not a facile process. However, if a double bond were introduced into the side chain, or a carbonyl group at the beta-position, decarboxylation would be more favorable. For the title compound, harsh thermal conditions would likely be required for decarboxylation, proceeding through a high-energy carbanionic intermediate at the beta-position of the side chain. The electron-donating nature of the dimethylpyridine ring might slightly destabilize such an intermediate.

Influence of Catalysis on Reaction Kinetics and Selectivity

A crucial step that can be envisaged in the synthesis of this compound is the catalytic hydrocarboxyalkylation of a precursor like 3-vinyl-2,6-dimethylpyridine. In such reactions, a catalyst is essential to facilitate the addition of carbon monoxide and an alcohol (or water) across the vinyl group's double bond. This process can theoretically yield two different isomers: the desired this compound ester and the corresponding 2-substituted isomer. The catalyst's role is to steer the reaction towards the formation of the desired 3-isomer.

Research on the hydrocarboxyalkylation of similar substrates, such as 6-methyl-3-vinylpyridine, has demonstrated that the nature of the catalyst is critical in determining the selectivity for the 3-isomer. The selection of the metal center and, equally importantly, the ligands that coordinate to it, dictates the catalytic system's efficacy. For instance, it has been noted that several common hydrocarboxyalkylation catalysts, including cobalt carbonyl and various palladium complexes like bis-benzonitrile palladium dichloride and bis-triphenylphosphine palladium dichloride, are either ineffective or provide low yields for this type of transformation. This underscores that not all transition metal catalysts are suitable for this specific synthetic challenge.

The success of palladium-catalyzed reactions, in particular, is often highly dependent on the electronic and steric properties of the phosphine (B1218219) ligands used. These ligands can influence the stability of catalytic intermediates and the energy barriers of different reaction pathways, thereby controlling both the rate of reaction and the regioselectivity. For the hydrocarboxyalkylation of vinylpyridines, the choice of phosphine ligand is a key factor in maximizing the yield of the linear product (the 3-isomer) over the branched product (the 2-isomer).

Due to the absence of specific experimental data in the surveyed literature for the catalytic synthesis and transformation of this compound, a data table illustrating the influence of different catalysts on reaction kinetics and selectivity cannot be constructed at this time. Further empirical research would be required to generate such data.

Advanced Characterization and Structural Elucidation of 3 2,6 Dimethylpyridin 3 Yl Propanoic Acid and Its Derivatives

Spectroscopic Techniques for Molecular Structure Determination

The determination of the molecular structure of 3-(2,6-Dimethylpyridin-3-YL)propanoic acid relies on the application of powerful spectroscopic methods. These techniques provide unambiguous evidence for the compound's atomic framework and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound displays a set of distinct signals, each corresponding to a unique proton or group of equivalent protons. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, while the multiplicity (splitting pattern) reveals the number of neighboring protons. The integration of each signal is proportional to the number of protons it represents.

The aromatic region of the spectrum is expected to show two doublets, corresponding to the two protons on the pyridine (B92270) ring. The propanoic acid side chain will exhibit two triplets, characteristic of the adjacent methylene (B1212753) (-CH₂-) groups. The two methyl groups attached to the pyridine ring are predicted to appear as distinct singlets in the upfield region of the spectrum. The acidic proton of the carboxylic acid group is typically a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 1H | Pyridine-H |

| ~6.90 | Doublet | 1H | Pyridine-H |

| ~2.85 | Triplet | 2H | -CH₂- (alpha to pyridine) |

| ~2.60 | Triplet | 2H | -CH₂- (alpha to COOH) |

| ~2.45 | Singlet | 3H | Pyridine-CH₃ |

| ~2.40 | Singlet | 3H | Pyridine-CH₃ |

| ~12.00 | Broad Singlet | 1H | -COOH |

Note: The data presented in this table is based on computational predictions and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal provides information about the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment.

The predicted spectrum is expected to show signals for the five carbons of the pyridine ring, with the two methyl-substituted carbons appearing at a higher field. The propanoic acid side chain will be represented by three signals: the carbonyl carbon of the carboxylic acid at a characteristically low field, and the two methylene carbons at a higher field. The two methyl group carbons will also be observed in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~178 | C=O (Carboxylic Acid) |

| ~155 | Pyridine-C (substituted) |

| ~153 | Pyridine-C (substituted) |

| ~135 | Pyridine-C |

| ~130 | Pyridine-C (substituted) |

| ~120 | Pyridine-C |

| ~35 | -CH₂- |

| ~30 | -CH₂- |

| ~23 | Pyridine-CH₃ |

| ~22 | Pyridine-CH₃ |

Note: The data presented in this table is based on computational predictions and may vary from experimental values.

To further confirm the structural assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons, for instance, confirming the coupling between the two methylene groups of the propanoic acid chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data provides a complete and unambiguous picture of the molecular structure by linking the proton and carbon skeletons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern.

A plausible fragmentation pattern for this compound under electron ionization would involve initial loss of the carboxylic acid group (-COOH), a common fragmentation for carboxylic acids, leading to a significant fragment ion. Further fragmentation could involve the cleavage of the propanoic acid side chain and rearrangements of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₀H₁₃NO₂. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby providing definitive evidence for the identity of this compound.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing its product ions. For this compound (molecular weight: 179.22 g/mol ), MS/MS analysis would provide definitive structural information.

In a typical experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 180.2. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure.

Predicted Fragmentation Pathways:

Loss of water (-18 Da): A common fragmentation for carboxylic acids, resulting in a product ion at m/z ~162.2.

Loss of CO₂ (-44 Da) or COOH (-45 Da): Decarboxylation is a characteristic fragmentation of the carboxylic acid group, leading to a significant ion at m/z ~136.2 or ~135.2.

Cleavage of the propanoic acid side chain: Fragmentation at the bond between the pyridine ring and the side chain could occur, generating a fragment corresponding to the dimethylpyridinyl cation.

Ring-based fragmentation: Further fragmentation of the pyridine ring itself could lead to smaller, characteristic ions.

These fragmentation patterns allow for the unambiguous confirmation of the compound's structure by piecing together its constituent parts.

Table 1: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Inferred Structural Fragment |

|---|---|---|---|

| 180.2 | 162.2 | H₂O (18 Da) | Acylium ion |

| 180.2 | 136.2 | CO₂ (44 Da) | Propyl-dimethylpyridine cation |

Note: This table contains predicted data based on chemical principles, not experimental results.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups within a molecule. The analysis of this compound would reveal characteristic vibrational modes for the carboxylic acid, the aromatic pyridine ring, and the methyl groups.

Expected Spectroscopic Features:

O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A sharp, intense absorption band around 1700-1725 cm⁻¹ in the IR spectrum corresponds to the carbonyl group of the carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propanoic chain would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C and C=N Stretches: Vibrations corresponding to the pyridine ring would produce several bands in the 1400-1600 cm⁻¹ region.

O-H Bend: An out-of-plane bend for the OH group is expected around 920 cm⁻¹.

Raman spectroscopy would provide complementary information, with strong signals often observed for the symmetric vibrations of the aromatic ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |

| Pyridine Ring | C=C, C=N stretches | 1400-1600 | Medium-Strong |

| Alkyl Groups | C-H stretches | 2850-2960 | Medium |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium-Weak |

Note: This table contains expected frequency ranges based on known functional group correlations, not specific experimental data for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 2,6-dimethylpyridine (B142122) moiety in this compound acts as a chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands characteristic of a substituted pyridine ring. These absorptions are due to π → π* and n → π* electronic transitions. The exact position of the maximum absorbance (λ_max) and the molar absorptivity would be influenced by the substitution pattern and the solvent used. For a substituted pyridine, one would typically expect to see one or more strong absorption bands in the 200-280 nm range.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be most common.

Typical HPLC Method Parameters:

Stationary Phase: A C18 or C8 column, which separates compounds based on hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used.

Detection: A UV detector set to the λ_max of the compound (e.g., around 260-270 nm) would be suitable due to the pyridine chromophore.

Under these conditions, the compound would elute at a characteristic retention time. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of a carboxylic acid like this compound by GC can be challenging due to its low volatility and potential for thermal degradation.

To overcome this, derivatization is typically required. The carboxylic acid group can be converted into a more volatile ester, for example, a methyl ester, by reacting it with methanol under acidic conditions. This derivative can then be readily analyzed by GC, likely using a polar capillary column and a flame ionization detector (FID). The purity would be determined by the relative peak area of the derivatized product.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase.

A suitable mobile phase would consist of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and produces a well-defined spot. The position of the spot is described by its retention factor (R_f), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization can be achieved using a UV lamp (254 nm) due to the UV-active pyridine ring. HPTLC offers higher resolution and sensitivity compared to standard TLC.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethanol |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Methanol |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of chemical compounds, offering advantages such as high speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). mdpi.comuva.es Given the polar nature of this compound, arising from its carboxylic acid and pyridine functional groups, SFC presents a highly suitable platform for its analysis.

The typical mobile phase in SFC consists of supercritical carbon dioxide (scCO₂), often mixed with a polar organic co-solvent, or modifier, such as methanol, to enhance the elution of polar analytes. uva.esresearchgate.net For pyridine-containing compounds, specialized stationary phases are often employed to achieve optimal separation and peak shape. Pyridine-based stationary phases, such as those functionalized with 2-ethylpyridine (B127773) or polyvinylpyridine, are particularly effective. sepax-tech.com These columns can minimize undesirable interactions between the basic analyte and residual silanol (B1196071) groups on the silica surface, leading to improved chromatographic performance even without the use of mobile phase additives. researchgate.net

A hypothetical SFC method for the analysis of this compound could involve a gradient elution on a pyridine-functionalized column. The method parameters would be optimized to ensure adequate retention and sharp, symmetrical peaks.

| Parameter | Condition |

|---|---|

| Instrumentation | Analytical SFC System with UV or Mass Spectrometric Detector |

| Stationary Phase (Column) | Pyridine-based column (e.g., 2-Ethylpyridine), 3 µm, 4.6 x 150 mm |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B (Modifier) | Methanol |

| Gradient | 5% to 40% B over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 265 nm |

This method would leverage the unique selectivity of the pyridine stationary phase and the tunable solvent strength of the scCO₂/methanol mobile phase to achieve a rapid and efficient separation of the target compound from potential impurities or related derivatives.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular conformation, intermolecular interactions, and the resulting crystal packing, all of which influence the bulk properties of the material. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be predicted based on extensive studies of related pyridine carboxylic acid structures. mdpi.comresearchgate.net

Determination of Molecular Conformation

The molecular conformation of this compound in the solid state would be dictated by a balance of intramolecular forces, such as steric hindrance from the two methyl groups on the pyridine ring, and the favorable intermolecular interactions that stabilize the crystal lattice. The propanoic acid side chain is flexible, with multiple rotatable single bonds (C-C and C-N). X-ray analysis would precisely define the torsion angles along this chain, revealing whether it adopts an extended (zig-zag) or a folded conformation. The planarity of the pyridine ring would also be confirmed, and the orientation of the carboxylic acid group relative to the ring would be established.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of compounds containing both carboxylic acid and pyridine moieties is typically dominated by a strong and highly directional O-H···N hydrogen bond between the acidic proton of the carboxyl group and the basic nitrogen atom of the pyridine ring. rsc.org This interaction is a robust and predictable supramolecular synthon that often dictates the primary assembly of the molecules. mdpi.com

In addition to this primary hydrogen bond, other weaker interactions are expected to play a significant role. These include:

C-H···O Hydrogen Bonds: Interactions between aromatic C-H donors on the pyridine ring and the carbonyl oxygen of the carboxylic acid group can further stabilize the primary O-H···N synthon. mdpi.com

Supramolecular Assembly and Crystal Packing Patterns

The interplay of the intermolecular interactions described above governs the formation of higher-order structures, or supramolecular assemblies. The robust O-H···N hydrogen bond is expected to link molecules into primary motifs, such as dimers or one-dimensional chains. For instance, if the molecule crystallizes as a neutral species, it might form a heterodimer with a neighboring molecule. rsc.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₃NO₂ |

| Formula Weight | 179.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 Å |

| b (Å) | 12.1 Å |

| c (Å) | 9.2 Å |

| β (°) | 105.5° |

| Volume (ų) | 910 ų |

| Z (Molecules per unit cell) | 4 |

| Key H-Bond (Donor···Acceptor) | O-H···N |

| H-Bond Distance (Å) | ~2.7 Å |

The detailed structural information obtained from X-ray crystallography is indispensable for correlating the molecular structure of this compound with its macroscopic properties, such as solubility, melting point, and stability.

Computational Chemistry and Molecular Modeling Studies of 3 2,6 Dimethylpyridin 3 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-(2,6-Dimethylpyridin-3-YL)propanoic acid at the atomic level. These methods provide a detailed picture of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations can elucidate its stability, reactivity, and other electronic properties. These calculations are typically performed using specific basis sets, such as the B3LYP/6-311++G(d,p) level of theory, to ensure accuracy. lookchem.com

The optimized molecular geometry, vibrational frequencies, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT studies. ekb.egresearchgate.net The energy gap between HOMO and LUMO is particularly important as it indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For similar pyridine (B92270) derivatives, DFT calculations have been successfully used to determine these properties and correlate them with experimental data. ekb.eg

Global chemical reactivity descriptors, such as hardness, softness, and electronegativity, can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. ekb.eg

Calculation of Molecular Orbitals and Electrostatic Potential Surfaces

The analysis of frontier molecular orbitals, HOMO and LUMO, is crucial for understanding the electronic transitions within the this compound molecule. The distribution of these orbitals indicates the electron-donating and electron-accepting regions of the molecule. For instance, in related compounds, the HOMO is often localized over the aromatic ring, while the LUMO may be distributed across other parts of the molecule. mdpi.com This information is vital for predicting the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) surfaces are another powerful tool derived from quantum chemical calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.eg These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the compound's physical and biological properties.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide insights into the compound's conformational flexibility and the stability of its different spatial arrangements. By simulating the molecule's movement, researchers can identify the most stable conformations and understand how the molecule might interact with biological targets. nih.gov

MD simulations can also reveal the role of intermolecular interactions, such as hydrogen bonds, in stabilizing the molecule's structure. nih.gov This information is critical for understanding the compound's behavior in different environments, including in solution and in biological systems.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model. Techniques such as DFT can be used to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For example, the theoretical vibrational wavenumbers can be scaled using a scaling factor to improve the agreement with experimental results. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Structure-Based Design Principles for Analogues

The computational data obtained from studies of this compound can be used to design novel analogues with improved properties. Structure-based design involves modifying the chemical structure of the lead compound to enhance its activity, selectivity, or pharmacokinetic profile. nih.govnih.govacs.org

By understanding the key structural features responsible for the compound's properties, researchers can make targeted modifications to the molecule. For example, the introduction of different functional groups on the pyridine ring or the propanoic acid side chain can alter the molecule's electronic and steric properties, leading to changes in its biological activity. researchgate.net Molecular docking studies, which predict the binding orientation of a molecule to a target protein, can be used to guide the design of new analogues with enhanced binding affinity. nih.gov

Precursor Chemistry and Intermediate Reactivity in the Synthesis of 3 2,6 Dimethylpyridin 3 Yl Propanoic Acid

Chemistry of 2,6-Dimethylpyridine (B142122) Derivatives as Starting Materials

2,6-Dimethylpyridine, also known as 2,6-lutidine, serves as the foundational scaffold for the synthesis of 3-(2,6-dimethylpyridin-3-yl)propanoic acid. The chemistry of this starting material is profoundly influenced by the electronic and steric effects of the two methyl groups flanking the nitrogen atom. These groups are ortho to the nitrogen, which sterically hinders direct reactions at the nitrogen atom and influences the regioselectivity of electrophilic substitution on the pyridine (B92270) ring.

The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). The nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. Consequently, electrophilic attack is generally disfavored but, when it occurs, tends to be directed to the meta positions (C3, C5). However, the electron-donating nature of the two methyl groups in 2,6-dimethylpyridine can partially counteract this deactivation.

Despite the electronic preference for meta-substitution, direct functionalization of 2,6-dimethylpyridine at the C3 position remains a significant challenge. The steric bulk of the adjacent methyl groups can impede the approach of reagents to the C3 and C5 positions. Therefore, direct electrophilic substitution reactions on 2,6-dimethylpyridine often require harsh conditions and may lead to a mixture of products with low yields of the desired 3-substituted isomer.

To overcome these challenges, various strategies have been developed to achieve selective C3 functionalization of the 2,6-dimethylpyridine ring. One effective approach is the use of directed metalation, where a directing group is first installed on the pyridine ring to guide a metalating agent (typically a strong base like an organolithium reagent) to the desired position. However, the acidity of the methyl protons in 2,6-lutidine can compete with ring metalation.

A more contemporary and efficient method involves transition metal-catalyzed C-H activation. For instance, iridium-catalyzed borylation can selectively introduce a boryl group at the C3 position of 2,6-dimethylpyridine. This borylated intermediate can then undergo a variety of cross-coupling reactions, such as the Suzuki coupling, to form a carbon-carbon bond at the C3 position. This two-step, one-pot synthesis strategy has proven effective for introducing substituents at the sterically hindered meta position. prepchem.com

Another approach involves the dearomatization of the pyridine ring to generate more reactive intermediates. For example, a temporary dearomatization can reverse the electronic properties of the pyridine ring, enabling the introduction of various functional groups at the meta-position with high selectivity. mdpi.com

Table 1: Regioselectivity in the Functionalization of 2,6-Dimethylpyridine Derivatives

| Reaction Type | Reagent/Catalyst | Major Product Position(s) | Notes |

| Electrophilic Substitution | Varies | C3/C5 (meta) | Generally low reactivity and requires forcing conditions. |

| Directed Ortho-Metalation | n-BuLi with directing group | C4 (para) | Requires a directing group at C4. |

| Iridium-catalyzed Borylation | [Ir(cod)(OMe)]2/dtbpy, B2pin2 | C3/C5 (meta) | Sterically driven reaction, leading to high meta-selectivity. prepchem.com |

| Palladium-catalyzed C-H Arylation | Pd(OAc)2/1,10-phenanthroline | C3/C5 (meta) | Requires a significant excess of the pyridine substrate. |

Reactivity of Propanoic Acid Precursors

The introduction of the propanoic acid side chain at the C3 position of the 2,6-dimethylpyridine ring requires a suitable three-carbon building block. The reactivity of these propanoic acid precursors is a critical factor in the success of the coupling reaction. Several strategies can be envisioned for this transformation, each relying on a different type of propanoic acid precursor.

One common approach involves the use of precursors suitable for palladium-catalyzed cross-coupling reactions. For instance, if a halo-substituted 2,6-dimethylpyridine (e.g., 3-bromo-2,6-dimethylpyridine) is used as the starting material, it can be coupled with a propanoic acid derivative. A Heck reaction with acrylic acid or its esters, followed by reduction of the resulting double bond, is a plausible route. researchgate.netresearchgate.net The Heck reaction involves the palladium-catalyzed coupling of a vinyl group with an aryl or vinyl halide.

Alternatively, a Sonogashira coupling reaction can be employed. wikipedia.orgorganic-chemistry.org This involves the coupling of a terminal alkyne with an aryl or vinyl halide. In this context, 3-bromo-2,6-dimethylpyridine (B180948) could be coupled with propargyl alcohol or a protected propiolic acid derivative. Subsequent reduction of the triple bond to a single bond would yield the desired propanoic acid side chain. The choice of catalyst and reaction conditions is crucial to avoid side reactions like homocoupling of the alkyne. ntu.edu.tw

Another strategy is the Michael addition to an activated vinylpyridine. nih.govthieme-connect.com If 2,6-dimethyl-3-vinylpyridine can be synthesized, a Michael acceptor, such as a malonate ester, can be added in a conjugate fashion. Subsequent hydrolysis and decarboxylation would yield the propanoic acid side chain. The success of this approach depends on the ability to prepare the vinylpyridine precursor and the regioselectivity of the Michael addition.

The reactivity of the propanoic acid precursor itself is also a key consideration. For instance, in a Heck reaction with acrylic acid, the free carboxylic acid can sometimes complicate the catalytic cycle. Therefore, using an ester of acrylic acid, such as ethyl acrylate, followed by hydrolysis, is often preferred. Similarly, in Sonogashira couplings, the acidity of the terminal alkyne proton necessitates the use of a base.

Table 2: Potential Propanoic Acid Precursors and Their Reactivity

| Precursor | Reaction Type | Key Reactivity Feature | Potential Challenges |

| Acrylic Acid/Esters | Heck Reaction | Undergoes palladium-catalyzed vinylation with aryl halides. researchgate.netresearchgate.net | Polymerization of the acrylate, regioselectivity of the addition. |

| Propiolic Acid/Esters/Propargyl Alcohol | Sonogashira Coupling | Terminal alkyne couples with aryl halides in the presence of Pd and Cu catalysts. wikipedia.orgorganic-chemistry.org | Homocoupling of the alkyne, requires subsequent reduction of the triple bond. |

| Malonate Esters | Michael Addition | Acts as a nucleophile in conjugate addition to an activated alkene. nih.govthieme-connect.com | Requires the synthesis of a vinylpyridine precursor, potential for polymerization. |

| Propionyl Chloride/Anhydride | Friedel-Crafts Acylation | Electrophilic acylation of the aromatic ring. | Generally not effective for electron-deficient pyridine rings. |

Isolation and Characterization of Key Intermediates

The synthesis of this compound, particularly through multi-step sequences like those involving cross-coupling reactions, proceeds through several key intermediates. The isolation and characterization of these intermediates are crucial for monitoring the progress of the reaction, optimizing reaction conditions, and confirming the structure of the final product.

In a synthetic route commencing with the borylation of 2,6-dimethylpyridine, the first key intermediate would be 2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . This boronate ester is typically a stable, crystalline solid that can be isolated and purified by column chromatography or recrystallization. Its structure can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the characteristic signals for the methyl groups on the pyridine ring and the methyl groups of the pinacolborane moiety would be observed. The ¹¹B NMR spectrum would show a characteristic chemical shift for the tetracoordinate boron atom.

Following a Suzuki coupling of this boronate ester with a suitable three-carbon synthon, such as ethyl 3-bromopropanoate, a new intermediate, ethyl 3-(2,6-dimethylpyridin-3-yl)propanoate , would be formed. This ester can be isolated through extraction and purified by column chromatography. Its structure would be confirmed by ¹H and ¹³C NMR, showing the incorporation of the ethyl propanoate chain, and by mass spectrometry to confirm the molecular weight.

In an alternative pathway utilizing a Heck reaction with 3-bromo-2,6-dimethylpyridine and ethyl acrylate, the key intermediate would be ethyl 3-(2,6-dimethylpyridin-3-yl)acrylate . This unsaturated ester would exhibit characteristic signals for the vinyl protons in its ¹H NMR spectrum, along with a distinct IR absorption for the conjugated ester carbonyl group.

The final step in these sequences would be the hydrolysis of the ester intermediate to the target carboxylic acid. The progress of this hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot.

Table 3: Spectroscopic Data for Hypothetical Key Intermediates

| Intermediate | ¹H NMR (Expected Signals) | ¹³C NMR (Expected Signals) | Mass Spectrometry (Expected M+) |

| 2,6-dimethyl-3-(pinacolborato)pyridine | Singlets for pyridine methyls, singlet for pinacol (B44631) methyls, aromatic protons. | Signals for pyridine ring carbons, methyl carbons, and boronate ester carbons. | Expected molecular ion peak. |

| Ethyl 3-(2,6-dimethylpyridin-3-yl)propanoate | Singlets for pyridine methyls, triplet and quartet for ethyl group, triplets for propanoate CH2 groups, aromatic protons. | Signals for pyridine ring, methyl groups, ester carbonyl, and aliphatic carbons. | Expected molecular ion peak. |

| Ethyl 3-(2,6-dimethylpyridin-3-yl)acrylate | Singlets for pyridine methyls, triplet and quartet for ethyl group, doublets for vinyl protons, aromatic protons. | Signals for pyridine ring, methyl groups, conjugated ester carbonyl, and vinyl carbons. | Expected molecular ion peak. |

Strategies for Efficient Precursor Synthesis

For the synthesis of the C3-functionalized 2,6-dimethylpyridine precursor, modern catalytic methods offer significant advantages in terms of efficiency and selectivity. As mentioned, iridium-catalyzed C-H borylation is a powerful tool for the direct and selective introduction of a functional group at the C3 position of 2,6-dimethylpyridine, avoiding the need for pre-functionalization and protecting group chemistry. prepchem.com This approach is often characterized by high atom economy and can be performed under relatively mild conditions.

The development of one-pot or tandem reactions can also significantly enhance synthetic efficiency. For example, a one-pot procedure for the borylation of 2,6-dimethylpyridine followed by an in-situ Suzuki coupling with a halo-propanoate derivative would streamline the synthesis, reduce purification steps, and minimize waste.

Regarding the propanoic acid precursor, the choice of a commercially available and inexpensive starting material is crucial for an efficient synthesis. Acrylates and propiolates are readily available and relatively inexpensive. The efficiency of their coupling reactions can be maximized by optimizing catalyst systems, ligands, and reaction conditions to ensure high yields and selectivity. For instance, the use of highly active palladium catalysts can allow for lower catalyst loadings and shorter reaction times in Heck and Sonogashira couplings.

Multi-component reactions (MCRs) represent another powerful strategy for the efficient construction of substituted pyridines. While a specific MCR for the direct synthesis of this compound may not be established, the development of such a reaction, for instance, by modifying the Hantzsch pyridine synthesis to incorporate a propanoic acid-bearing component, could offer a highly convergent and efficient route. The Hantzsch synthesis typically involves the condensation of an aldehyde, a β-ketoester, and ammonia. nih.gov Adapting this methodology could potentially allow for the direct assembly of the target molecule or a close precursor in a single step.

Advanced Applications of 3 2,6 Dimethylpyridin 3 Yl Propanoic Acid and Its Derivatives Excluding Medical/pharmaceutical

Utility as Chemical Building Blocks in Organic Synthesis

In organic synthesis, the value of a molecule is often determined by its functionality and potential for elaboration into more complex structures. 3-(2,6-Dimethylpyridin-3-YL)propanoic acid serves as a versatile heterocyclic building block, a foundational component for constructing larger molecular architectures. azom.comgoogleapis.com Its structure offers two primary reaction sites: the carboxylic acid group and the pyridine (B92270) ring.

Carboxylic Acid Moiety: The propanoic acid tail allows for a wide range of standard organic reactions. It can be converted into esters, amides, acid chlorides, or alcohols, enabling its integration into diverse molecular frameworks. This functional handle is crucial for covalently linking the dimethylpyridine core to other molecules or substrates.

Pyridine Ring: The nitrogen atom in the pyridine ring provides a site for quaternization, creating pyridinium (B92312) salts. This modification can alter the electronic properties and solubility of the resulting molecule. The ring itself can also undergo further substitution reactions, although the existing dimethyl groups may influence the position of subsequent modifications through steric hindrance.

The combination of these features makes it a valuable intermediate in multi-step syntheses, where both the acidic tail and the heterocyclic core are exploited to build target molecules with precise functionalities.

Role in the Development of Advanced Materials

The bifunctional nature of this compound and its derivatives makes them promising candidates for the synthesis of novel materials with tailored properties.

Propanoic acid and pyridine derivatives are known to be incorporated into polymer chains to impart specific characteristics. nih.gov While direct polymerization studies of this compound are not widely documented, its structure is analogous to monomers used in creating specialty polyesters and polyamides.

By reacting the carboxylic acid group with a diol or diamine, the dimethylpyridine unit can be integrated into a polymer backbone. The presence of the bulky and polar pyridine ring along the polymer chain would be expected to influence the material's properties significantly.

Table 1: Potential Impact of Incorporating this compound into Polymers

| Property | Expected Influence | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Increase | The rigid pyridine ring would restrict chain mobility. |

| Thermal Stability | Modified | The pyridine moiety has different thermal degradation pathways compared to purely aliphatic or benzenoid structures. |

| Solubility | Altered | The polar pyridine group could enhance solubility in polar organic solvents. |

| Adhesion | Improved | The nitrogen atom can form hydrogen bonds, potentially improving adhesion to various substrates. |

Research on related pyridine dicarboxylic acids has shown their potential in producing polyesters with intriguing properties for applications like packaging and coatings. chemscene.com This suggests a similar potential for propanoic acid-substituted pyridines in creating functional polymers.

The ability of the pyridine nitrogen to coordinate with metal ions is a key feature that can be exploited in functional materials. The parent compound, 3-pyridinepropionic acid, is known to be used in the hydrothermal synthesis of coordination polymers with metals like zinc (Zn) and cadmium (Cd). buyersguidechem.com These materials create ordered, multi-dimensional networks with potential applications in catalysis, gas storage, and sensing.

By extension, this compound could be used as a ligand to create more complex and sterically-defined metal-organic frameworks (MOFs). The dimethyl substituents on the pyridine ring would modulate the coordination environment around the metal center, potentially leading to novel network topologies and functions. For instance, it can act as a chelating agent for rare-earth ions, a property that is crucial for developing materials with specific fluorescence properties for use in optical devices. buyersguidechem.com

Applications in Bioconjugate Chemistry as Linkers or Tags

In bioconjugate chemistry, a linker is a molecule that covalently connects two or more other molecules, such as a protein and a fluorescent dye. The structure of this compound is well-suited for such applications. The carboxylic acid provides a convenient handle for attaching to amine groups on biomolecules (e.g., lysine (B10760008) residues in proteins) through amide bond formation.

Furthermore, derivatives of this compound can be synthesized to create heterobifunctional linkers. For example, the pyridine ring can be modified or quaternized to create pyridinium-based structures. Studies on pyridinium 1,2,4-triazines have shown their enhanced performance in bioconjugation reactions due to improved water solubility and excellent stability under biological conditions. Reacting a pyridine with a molecule like 3-iodopropionic acid yields a charged pyridinium compound whose carboxyl group can then be used for standard peptide coupling. This demonstrates a clear pathway for converting pyridine-propanoic acid scaffolds into advanced bioconjugation reagents.

Table 2: Features of this compound Derivatives as Linkers

| Feature | Advantage in Bioconjugation |

|---|---|

| Carboxylic Acid Handle | Allows for straightforward coupling to amine-containing biomolecules. |

| Defined Length | The propanoic chain provides a specific spatial separation between conjugated molecules. |

| Modifiable Pyridine Ring | Can be quaternized to increase solubility and introduce positive charge. |

| Chemical Stability | The pyridine ring is stable under a wide range of biological conditions. |

Environmental and Industrial Chemical Contexts

In the production of fine chemicals, this compound acts as a specialized intermediate. Its synthesis allows for the introduction of the dimethyl-substituted pyridine motif into a target molecule. This is particularly relevant in the creation of ligands for catalysis and specialty chemical additives. The use of its simpler analog, 3-pyridinepropionic acid, as a ligand in the preparation of coordination polymers with silver (Ag), copper (Cu), and zinc (Zn) highlights the industrial relevance of this class of compounds in generating materials with unique properties. buyersguidechem.com The synthesis of such polymers is a key aspect of fine chemical production, leading to products used in diverse fields from materials science to pharmaceuticals. buyersguidechem.com

Future Research Directions and Emerging Trends

Exploration of Underinvestigated Reaction Pathways

Beyond its synthesis, the reactivity of 3-(2,6-Dimethylpyridin-3-YL)propanoic acid remains largely unexplored. Future research should systematically investigate its chemical behavior to uncover novel transformations and potential applications. The presence of both a carboxylic acid and a pyridine (B92270) ring offers multiple reaction sites.

The carboxylic acid group can be derivatized to form esters, amides, and other functional groups, which could lead to the discovery of compounds with interesting biological activities or material properties. The pyridine ring, with its nitrogen atom and aromatic system, can undergo a variety of reactions. For instance, N-oxidation could be explored to modulate the electronic properties of the molecule. Additionally, electrophilic aromatic substitution reactions on the pyridine ring, guided by the directing effects of the existing substituents, could lead to a diverse range of new derivatives. The investigation of the chemical behavior of similar β-keto acids towards various reagents has revealed pathways to diverse heterocyclic systems.

Advanced Characterization Techniques for Complex Structural Insights

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for understanding its properties and interactions. While standard techniques like NMR and mass spectrometry provide basic structural information, advanced methods can offer deeper insights.

For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, which is particularly important for substituted pyridines. In the solid state, X-ray crystallography could provide precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the electronic structure and vibrational frequencies of the molecule. A detailed comparison of molecular geometries can indicate conformational differences, which can be crucial for understanding the properties of dicarboxamides derived from pyridine and furan. mdpi.com

Predictive Modeling for Structure-Property Relationships

Predictive modeling and computational chemistry are becoming indispensable tools in chemical research. By establishing quantitative structure-property relationships (QSPR), it is possible to predict the physicochemical properties and potential biological activities of a compound before its synthesis. For this compound, predictive models could be developed to estimate properties such as solubility, lipophilicity (logP), and pKa.

Furthermore, molecular docking simulations could be used to predict the binding affinity of the compound to various biological targets, thereby guiding the design of new derivatives with enhanced activity. These in silico methods can significantly reduce the time and cost associated with experimental screening and optimization. AI algorithms can be trained on large datasets of known drug-target interactions to predict new interactions or optimize the properties of existing drugs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery. mdpi.commdpi.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods. In the context of this compound, AI and ML could be applied in several ways.

Machine learning models can be trained to predict the outcomes of chemical reactions, thereby accelerating the optimization of synthetic routes. nih.gov Generative models can be used to design novel derivatives of the compound with desired properties. By learning from existing chemical data, these models can propose new molecular structures that are likely to be active and synthesizable. The extensive application of these technologies represents a promising future for drug discovery, aiming to overcome the limitations of traditional methodologies. mdpi.com This data-driven approach has the potential to significantly accelerate the discovery and development of new molecules based on the this compound scaffold. AI models are now integral to antibiotic discovery pipelines, particularly in identifying novel scaffolds and predicting antimicrobial activity. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。